Cas no 477852-89-4 (6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide)

6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide 化学的及び物理的性質
名前と識別子
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- 6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide
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- MDL: MFCD00140548
6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 163117-5mg |
6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide |
477852-89-4 | 5mg |
$105.00 | 2023-09-07 | ||
A2B Chem LLC | AI72460-1g |
6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carbohydrazide |
477852-89-4 | >90% | 1g |
$1313.00 | 2023-12-30 | |
A2B Chem LLC | AI72460-5mg |
6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carbohydrazide |
477852-89-4 | >90% | 5mg |
$215.00 | 2023-12-30 | |
A2B Chem LLC | AI72460-1mg |
6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carbohydrazide |
477852-89-4 | >90% | 1mg |
$202.00 | 2023-12-30 | |
TRC | O143665-1mg |
6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide |
477852-89-4 | 1mg |
$ 80.00 | 2022-06-03 | ||
TRC | O143665-2.5mg |
6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide |
477852-89-4 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
Matrix Scientific | 163117-1mg |
6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide |
477852-89-4 | 1mg |
$90.00 | 2023-09-07 | ||
Matrix Scientific | 163117-10mg |
6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide |
477852-89-4 | 10mg |
$146.00 | 2023-09-07 | ||
A2B Chem LLC | AI72460-500mg |
6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carbohydrazide |
477852-89-4 | >90% | 500mg |
$729.00 | 2023-12-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901317-1g |
6-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carbohydrazide |
477852-89-4 | 90% | 1g |
¥4193.0 | 2024-04-18 |
6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazideに関する追加情報
Introduction to 6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide (CAS No. 477852-89-4)
6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 477852-89-4, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key features that make it particularly interesting for medicinal chemists and biologists alike.
The presence of a trifluoromethyl group in the benzyl moiety is a critical aspect of this compound's chemical profile. Trifluoromethyl groups are well-known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties in drug molecules. This feature has been extensively studied in the development of various therapeutic agents, where the introduction of trifluoromethyl groups often leads to improved efficacy and reduced side effects.
The core structure of 6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide consists of a pyridine ring, which is a common scaffold in many biologically active compounds. The pyridine ring provides a suitable platform for hydrogen bonding interactions with biological targets, making it an attractive component for drug design. Additionally, the presence of a hydrazide group at the 3-position of the pyridine ring suggests potential reactivity that could be exploited in further chemical modifications or biological assays.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide with greater accuracy. These tools have been instrumental in identifying potential binding sites within target proteins and understanding how structural modifications might influence activity. The trifluoromethyl group, in particular, has been shown to play a crucial role in determining the orientation and interactions of the molecule within the binding pocket.
In vitro studies have begun to explore the pharmacological potential of 6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide. Initial experiments have focused on its interaction with enzymes and receptors relevant to various disease pathways. The hydrazide moiety has been identified as a key site for potential bioactivity, with studies suggesting that it may participate in covalent bond formation or hydrogen bonding interactions that are critical for efficacy.
The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies have been employed to construct the desired framework while maintaining high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and multi-step organic transformations have been particularly useful in achieving the target molecule. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into potential routes for large-scale production.
The environmental impact of synthesizing and using compounds like 6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide is also an important consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with broader goals of sustainable chemistry.
The future prospects for 6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide are promising. Ongoing research aims to expand its applications in drug discovery by exploring derivatives with enhanced properties. Additionally, collaborations between academia and industry are expected to accelerate the translation of laboratory findings into clinical candidates. The compound's unique combination of structural features makes it a valuable asset in the ongoing quest to develop novel therapeutic agents.
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